molecular formula C8H13NO4 B3190652 Butanoic acid, 3-(acetylamino)-2-oxo-, ethyl ester CAS No. 454426-80-3

Butanoic acid, 3-(acetylamino)-2-oxo-, ethyl ester

Cat. No. B3190652
CAS RN: 454426-80-3
M. Wt: 187.19 g/mol
InChI Key: OHUHHIUQRHRGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often characterized by their pleasant, sometimes fruity, fragrances .


Synthesis Analysis

Esters can be synthesized through a process known as esterification, which occurs when a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible .


Molecular Structure Analysis

The molecular structure of an ester consists of a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific carboxylic acid and alcohol used in the synthesis.


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of an ester can vary widely depending on its structure. Some general properties of esters include a lower melting point and boiling point compared to the carboxylic acids and alcohols from which they are derived. They are also often less dense than water .

Mechanism of Action

The mechanism of ester formation involves the transfer of a proton from the acid to the oxygen atom in the alcohol. This forms a positively charged intermediate, which then reacts with the alcohol to form the ester and water .

Future Directions

The study and application of esters is a vibrant field with many potential future directions. For example, new methods of synthesizing esters are being explored, such as the catalytic protodeboronation of pinacol boronic esters . Additionally, esters are being studied for their potential uses in various industries, including food, cosmetics, and pharmaceuticals.

properties

CAS RN

454426-80-3

Product Name

Butanoic acid, 3-(acetylamino)-2-oxo-, ethyl ester

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 3-acetamido-2-oxobutanoate

InChI

InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

OHUHHIUQRHRGQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

Canonical SMILES

CCOC(=O)C(=O)C(C)NC(=O)C

sequence

A

Origin of Product

United States

Synthesis routes and methods I

Procedure details

52 g (396 mmol) of acetylalanine were dissolved in 800 ml of THF, and 45 mg (0.4 mmol) of 4-dimethylaminopyridine and 96 ml (1188 mmol) of pyridine were added. The mixture was heated to reflux, and 88 ml (792 mmol) of ethyl oxalyl chloride were added dropwise over a period of 45 min. The mixture was stirred at reflux for a further 3 h. The reaction mixture was added to ice-water, ethyl acetate was added and the mixture was extracted. The organic phase was washed with saturated aqueous sodium chloride solution, dried over sodium sulfate and concentrated on a rotary evaporator. The crude mixture was reacted further without any further purification.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl oxalyl chloride
Quantity
88 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
96 mL
Type
reactant
Reaction Step Four
Quantity
45 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.